2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide is a complex organic compound that features a furan ring, a cyclopropyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative, typically using reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and the amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the (S)-configuration, which may affect its biological activity.
N-Cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the amino group, which may reduce its reactivity and binding affinity.
2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the cyclopropyl group, which may affect its stability and binding properties.
Uniqueness
The presence of the (S)-configuration, the furan ring, and the cyclopropyl group in (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide makes it unique in terms of its structural features and potential biological activity .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3 |
InChI Key |
UFLXJCSZWABVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.